molecular formula C24H20N4O4S B3200715 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide CAS No. 1019095-27-2

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide

Cat. No.: B3200715
CAS No.: 1019095-27-2
M. Wt: 460.5 g/mol
InChI Key: SFPMGIMFPREZRA-VQHVLOKHSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups, including a benzodioxole ring, a thiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Synthesis: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrazole Ring Formation: This step typically involves the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the intermediate compounds using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound may have applications in the synthesis of advanced materials or as a precursor in the production of other complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-15-10-22(26-23(29)9-7-16-6-8-20-21(11-16)32-14-31-20)28(27-15)24-25-19(13-33-24)17-4-3-5-18(12-17)30-2/h3-13H,14H2,1-2H3,(H,26,29)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPMGIMFPREZRA-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}prop-2-enamide

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